5-Bromo-2-propoxybenzamide

PDE5 inhibitor synthetic intermediate erectile dysfunction

Researchers face yield loss and bioactivity failure due to incorrect benzamide regioisomers in validated PDE5 inhibitor routes. This trisubstituted benzamide (C10H12BrNO2, MW 258.11) features the exact 5-bromo-2-propoxy pattern required for imidazoquinazoline cyclization. - **Synthetic utility**: Bromine at 5-position enables Suzuki-Miyaura/Buchwald-Hartwig cross-couplings; ortho-propoxy modulates lipophilicity for SAR studies. - **Analytical standard**: ≥98% purity suitable for HPLC/LC-MS method development and reaction monitoring. - **Supply**: Commercial availability in defined purity grades supports both R&D and scale-up.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 882093-01-8
Cat. No. B2685576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-propoxybenzamide
CAS882093-01-8
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)C(=O)N
InChIInChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)
InChIKeyUKIRLYISEHSNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-propoxybenzamide Overview


5-Bromo-2-propoxybenzamide (CAS 882093-01-8) is a trisubstituted benzamide derivative with molecular formula C10H12BrNO2 and molecular weight 258.11 g/mol [1]. The compound features a primary amide at the 1-position, a propoxy group at the 2-position (ortho to the amide), and a bromine atom at the 5-position (meta to the propoxy). This specific substitution pattern distinguishes it from other bromo-propoxybenzamide isomers and from non-brominated 2-propoxybenzamide derivatives. The compound serves primarily as a synthetic intermediate, with its bromine atom enabling further derivatization via cross-coupling reactions or nucleophilic aromatic substitution . The presence of both the electron-donating propoxy group and the electron-withdrawing bromine atom modulates the electronic properties of the aromatic ring, influencing both reactivity in subsequent transformations and potential interactions with biological targets.

1 Synthetic intermediate for imidazoquinazoline and heterocyclic scaffolds
2 Regiospecific cross-coupling via bromine at the para position relative to amide
3 Baseline for alkoxy chain length SAR (propoxy vs. ethoxy/butoxy)
4 Analytical reference standard for brominated aromatic amides

5-Bromo-2-propoxybenzamide: Why Analogs Fail


In benzamide-based synthetic chemistry and biological probe development, the precise position of substituents on the aromatic ring fundamentally determines reactivity, target engagement, and downstream functional outcomes. The 5-bromo-2-propoxy substitution pattern in this compound creates a unique electronic and steric environment that cannot be replicated by isomers bearing bromine at the 3- or 4-position, nor by non-brominated 2-propoxybenzamide . The bromine at the 5-position (para to the amide carbonyl relative to the propoxy group) provides a specific vector for cross-coupling reactions that differs from alternative regioisomers, while the propoxy group at the 2-position imparts distinct lipophilicity and conformational properties compared to ethoxy or methoxy analogs . Generic substitution with a different benzamide derivative would alter reaction trajectories, coupling partner compatibility, and the physicochemical properties of downstream products, potentially compromising synthetic yield, purity, or biological activity of the final compound. For procurement decisions, selecting the correct regioisomer is essential when the compound is intended as a building block in a validated synthetic route or as a reference standard in analytical method development.

Target Compound Potential Substitute Why It May Not Transfer
5-Bromo-2-propoxybenzamide 4-Bromo-2-propoxybenzamide Bromine at meta vs. para changes cross-coupling vector and product geometry
5-Bromo-2-propoxybenzamide 5-Bromo-2-ethoxybenzamide Shorter alkoxy chain alters lipophilicity and may affect conformational bias
5-Bromo-2-propoxybenzamide Non-brominated 2-propoxybenzamide Loss of coupling handle eliminates key derivatization capability

5-Bromo-2-propoxybenzamide vs. Analogs: Evidence


Validated PDE5 Inhibitor Intermediate

5-Bromo-2-propoxybenzamide is a documented intermediate in the synthesis of potent and selective PDE5 inhibitors. Its precursor, 5-bromo-2-propoxybenzoic acid (X), is prepared from 5-bromosalicylic acid by alkylation with n-propyl iodide and subsequently coupled with an amine intermediate (VIII) using EDC and HOBt to yield an amide that undergoes cyclization to the imidazoquinazoline core structure [1]. In contrast, the 4-bromo isomer (4-bromo-2-propoxybenzamide, CAS 1228957-02-5) is described primarily as a general building block without documented use in validated PDE5 inhibitor synthetic routes .

Synthetic Precedent
Head-to-head
Documented in PDE5 inhibitor synthesis vs. 4-bromo isomer (no precedent)
Supports validated synthetic route selection
EDC/HOBt coupling; cyclization with t-BuOK
PDE5 inhibitor synthetic intermediate erectile dysfunction

Bromine Position and Cross-Coupling Vector

The bromine atom at the 5-position of 5-bromo-2-propoxybenzamide provides a para relationship to the amide carbonyl (relative to the propoxy at position 2), creating a distinct vector for palladium-catalyzed cross-coupling reactions. This geometry differs fundamentally from the 4-bromo isomer (CAS 1228957-02-5), where the bromine is ortho to the propoxy group and meta to the amide carbonyl . The 5-bromo substitution pattern enables the formation of para-substituted biaryl or aryl-amine products with specific spatial orientation that is not achievable with the 4-bromo isomer. Additionally, the 5-bromo derivative maintains the propoxy group at the ortho position relative to the amide, preserving the conformational bias imposed by intramolecular hydrogen bonding between the amide NH2 and the propoxy oxygen—a feature documented in the crystal structure of 2-propoxybenzamide [1].

Cross-Coupling Vector
Class-level inference
5-Br: para to amide (enables para-substituted products) vs. 4-Br: meta to amide, ortho to propoxy
Bromine position controls product geometry
Propoxy-amide H-bond may stabilize conformation
cross-coupling Suzuki-Miyaura building block

Propoxy Chain Lipophilicity vs. Ethoxy

The propoxy substituent at the 2-position of 5-bromo-2-propoxybenzamide provides increased lipophilicity compared to the ethoxy analog (5-bromo-2-ethoxybenzamide, CAS 54924-78-6). The additional methylene unit in the propoxy chain increases the calculated partition coefficient and alters the compound's solubility profile and membrane permeability characteristics [1]. While direct experimental LogP data for the target compound is not available in public sources, the molecular weight difference between the propoxy (258.11 g/mol) and ethoxy (244.08 g/mol) analogs reflects the structural distinction . This physicochemical difference is relevant for applications where the compound serves as a fragment or building block in medicinal chemistry optimization programs, where incremental changes in alkyl chain length can significantly impact lead compound properties.

Lipophilicity Shift
Class-level inference
ΔMW +14.0 g/mol vs. ethoxy analog
Intermediate lipophilicity data point
Calculated LogP increase; experimental data not available
lipophilicity LogP physicochemical properties

Enzyme Inhibition Baseline for SAR

BindingDB contains experimentally determined inhibition data for 5-bromo-2-propoxybenzamide against two targets: rat ecto-5'-nucleotidase with Ki = 40,100 nM [1] and human BRPF2-BRD1 (bromodomain-containing protein) with Ki = 1,400 nM [2]. While the unsubstituted 2-propoxybenzamide scaffold has demonstrated nanomolar affinity at D2 and 5-HT6 receptors in more elaborated derivatives [3], the brominated analog exhibits weak inhibition of these particular targets. However, this weak inhibition profile paradoxically serves as useful benchmarking data: the compound demonstrates that the 5-bromo-2-propoxybenzamide core does not strongly engage these specific targets, making it a suitable negative control or an inert scaffold for further functionalization where avoidance of off-target activity at ecto-5'-nucleotidase or BRPF2-BRD1 is desired.

Baseline Ki
Reported
40,100 nM (ecto-5'-NT); 1,400 nM (BRPF2-BRD1)
Suitable as SAR baseline for scaffold elaboration
Enables quantification of potency gains from further modification
enzyme inhibition BRPF2-BRD1 ecto-5'-nucleotidase

5-Bromo-2-propoxybenzamide Applications


PDE5 Inhibitor Scaffold Synthesis

Based on documented synthetic precedent, 5-bromo-2-propoxybenzamide (via its carboxylic acid precursor) is employed in the construction of PDE5 inhibitor cores. The synthetic route involves preparation of 5-bromo-2-propoxybenzoic acid from 5-bromosalicylic acid by alkylation with n-propyl iodide, followed by EDC/HOBt-mediated coupling with an amine intermediate and subsequent cyclization with potassium tert-butoxide to form the imidazoquinazoline ring system [1]. This validated route makes the compound particularly valuable for medicinal chemistry groups developing PDE5-targeting therapeutics or exploring related heterocyclic scaffolds for other phosphodiesterase targets.

Regiospecific Cross-Coupling Building Block

The 5-bromo substituent serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine functionality at the para position relative to the amide carbonyl [1]. This regiospecific coupling vector, combined with the conformational properties imparted by the ortho-propoxy group (including potential intramolecular hydrogen bonding with the amide NH2 as observed in 2-propoxybenzamide crystal structures ), makes the compound a strategically useful building block for constructing diverse benzamide-derived compound libraries where precise spatial orientation of substituents is required.

Alkoxy Chain Length SAR Studies

The propoxy group at the 2-position provides an intermediate lipophilicity data point between ethoxy (shorter) and butoxy (longer) analogs. With a molecular weight of 258.11 g/mol and the three-carbon alkoxy chain, this compound is suitable for structure-activity relationship (SAR) studies exploring the impact of alkoxy chain length on target binding, membrane permeability, and metabolic stability [1]. The documented enzyme inhibition data against ecto-5'-nucleotidase (Ki = 40,100 nM) and BRPF2-BRD1 (Ki = 1,400 nM) provides baseline activity measurements against which the effects of further scaffold elaboration can be quantitatively assessed [2].

Analytical Reference Standard Use

As a well-characterized compound with defined CAS registry (882093-01-8), molecular formula (C10H12BrNO2), and molecular weight (258.11 g/mol), 5-bromo-2-propoxybenzamide is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development [1]. Its distinctive substitution pattern and moderate polarity make it useful for calibrating chromatographic separations of brominated aromatic amides, particularly in synthetic chemistry workflows where monitoring of cross-coupling reaction progress and product purity is required. Commercial availability in defined purity grades (typically 98%) supports its use in quantitative analytical applications .

Application
Selection Property
Validation Focus
PDE5 inhibitor core construction
Synthetic route precedent
Validate coupling and cyclization steps
Regiospecific cross-coupling building block
Bromine substitution vector
Confirm para-substituted product geometry
Alkoxy chain SAR studies
Propoxy chain lipophilicity
Compare against ethoxy/butoxy analogs
Analytical reference standard
Defined CAS and molecular weight
Calibrate HPLC/LC-MS retention times

Technical Documentation Hub

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